2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate is an organic compound with the molecular formula C15H15ClO4S. It is a sulfonate ester derived from 2,5-dimethylphenol and 5-chloro-2-methoxybenzenesulfonyl chloride. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 2,5-dimethylphenol with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylphenyl 2-chloro-4-methylbenzenesulfonate
- 3,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate
- 2,5-Dimethylphenyl 5-chloro-2-hydroxybenzenesulfonate
Uniqueness
2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate is unique due to the presence of both electron-donating (methoxy and methyl) and electron-withdrawing (chloro and sulfonate) groups on the aromatic ring. This combination of substituents imparts distinct reactivity and stability to the compound, making it valuable for various chemical and biological applications.
Properties
IUPAC Name |
(2,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-10-4-5-11(2)14(8-10)20-21(17,18)15-9-12(16)6-7-13(15)19-3/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRPZKDYNWDLIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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